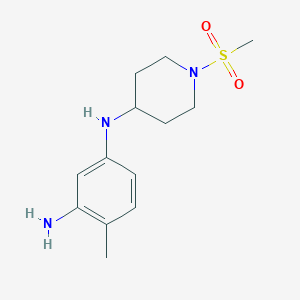1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine
CAS No.: 1409216-81-4
Cat. No.: VC3411134
Molecular Formula: C13H21N3O2S
Molecular Weight: 283.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1409216-81-4 |
|---|---|
| Molecular Formula | C13H21N3O2S |
| Molecular Weight | 283.39 g/mol |
| IUPAC Name | 4-methyl-1-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine |
| Standard InChI | InChI=1S/C13H21N3O2S/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(8-6-11)19(2,17)18/h3-4,9,11,15H,5-8,14H2,1-2H3 |
| Standard InChI Key | JOBXDARLWBUESV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of two primary subunits:
-
4-Methylbenzene-1,3-diamine: A benzene ring with amine groups at positions 1 and 3 and a methyl group at position 4. This aromatic diamine is structurally related to toluene-2,4-diamine (CAS 95-80-7), a known precursor in polymer and dye chemistry .
-
1-Methanesulfonylpiperidin-4-yl: A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at position 4 with a methanesulfonyl group (). The sulfonyl group confers electron-withdrawing properties, enhancing the stability of adjacent amine groups .
The connection between these subunits occurs via a nitrogen atom on the benzene diamine, forming a secondary amine linkage. Computational models predict a density of and a boiling point of , reflecting its moderate polarity and high thermal stability .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine is publicly documented, analogous methods for related piperidine-sulfonyl compounds suggest a multi-step approach:
-
Preparation of 1-Methanesulfonylpiperidin-4-amine:
Methanesulfonylation of piperidin-4-amine using methanesulfonyl chloride in the presence of a base like triethylamine yields the sulfonamide intermediate. This step is critical for introducing the sulfonyl group . -
Coupling with 4-Methylbenzene-1,3-diamine:
A nucleophilic aromatic substitution or Buchwald-Hartwig amination could link the sulfonylated piperidine to the benzene diamine. For example, a palladium-catalyzed coupling using ligands such as XPhos facilitates C–N bond formation under inert conditions .
Example Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dry toluene |
| Catalyst | Palladium acetate |
| Ligand | XPhos |
| Temperature | 80–100C |
| Reaction Time | 12–24 hours |
| Yield | ~50% (estimated from analogs) |
Purification typically involves column chromatography or recrystallization from ether, as evidenced by similar sulfonamide syntheses .
Physicochemical Properties
Spectral Characteristics
Although experimental NMR or IR data for this specific compound is unavailable, predictions based on structural analogs provide insights:
-
NMR:
-
NMR:
Thermodynamic and Solubility Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.39 g/mol | |
| Density | ||
| Boiling Point | ||
| pKa | ||
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
The moderate pKa suggests partial protonation under physiological conditions, influencing its bioavailability in drug design .
Applications and Industrial Relevance
Pharmaceutical Development
As a small-molecule scaffold, this compound’s dual functionality (sulfonamide and aromatic amine) makes it a candidate for:
-
Kinase inhibitors: Sulfonamides often target ATP-binding pockets in enzymes.
-
Antimicrobial agents: Piperidine derivatives exhibit activity against bacterial and fungal pathogens .
Material Science
The benzene diamine moiety can undergo oxidative polymerization to form polybenzimidazoles, high-performance polymers used in fuel cells and fire-resistant fabrics .
| Quantity | Price (€) | Delivery Time |
|---|---|---|
| 50 mg | 666.00 | June 3, 2025 |
| 500 mg | 1,853.00 | June 3, 2025 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume